molecular formula C14H10ClNO B6376353 4-(4-Chloro-2-methylphenyl)-2-cyanophenol CAS No. 1261894-89-6

4-(4-Chloro-2-methylphenyl)-2-cyanophenol

Cat. No.: B6376353
CAS No.: 1261894-89-6
M. Wt: 243.69 g/mol
InChI Key: YSADIJURYUSWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-2-methylphenyl)-2-cyanophenol is a phenolic derivative featuring a cyano (-CN) group at the 2-position of the aromatic ring and a 4-chloro-2-methylphenyl substituent at the 4-position.

The 4-chloro-2-methylphenyl group is a common motif in bioactive molecules, contributing to lipophilicity and influencing molecular interactions with biological targets.

Properties

IUPAC Name

5-(4-chloro-2-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-6-12(15)3-4-13(9)10-2-5-14(17)11(7-10)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSADIJURYUSWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684809
Record name 4'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-89-6
Record name 4'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenyl)-2-cyanophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 4-chlorobenzonitrile.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process.

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chloro-2-methylphenol attacks the carbon atom of the cyanide group in 4-chlorobenzonitrile, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenyl)-2-cyanophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyanide group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

4-(4-Chloro-2-methylphenyl)-2-cyanophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenyl)-2-cyanophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

2.1.1 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol (CAS 18802-67-0)
  • Molecular Formula: C₁₄H₁₀ClNO₂
  • Key Differences : The methoxy (-OCH₃) group replaces the methyl (-CH₃) group at the 2-position of the chlorophenyl ring.
  • Impact: Methoxy groups generally increase solubility in polar solvents compared to methyl groups. No direct biological activity data are available for this compound, but structurally similar thiazole derivatives with chloro-methylphenyl groups have shown anticancer activity (e.g., 48% inhibition in A-549 cell lines) .
2.1.2 [4-Chloro-2-(trifluoromethyl)phenyl] Methyl Cyanocarbonimidodithioate (CAS 152382-23-5)
  • Molecular Formula : C₁₀H₆ClF₃N₂S₂
  • Key Differences : A trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) group.
  • Impact : The electron-withdrawing -CF₃ group significantly alters electronic properties, enhancing resistance to oxidative degradation. Such substitutions are common in agrochemicals and pharmaceuticals to improve bioavailability and target binding .

Bioactive Derivatives

2.2.1 Thiazole-5-Carboxamide Derivatives
  • Example : 4-Chloro-2-methylphenyl-substituted thiazole-5-carboxamide.
  • Activity : Exhibited 48% anticancer activity against A-549 lung cancer cells, outperforming analogs with other substituents (e.g., 2-chlorophenyl or unsubstituted phenyl). The chloro-methylphenyl group likely enhances hydrophobic interactions with cellular targets .
2.2.2 Protein-Templated Indole Derivatives
  • Example: 3-(2-(tert-Butylamino)-1-(N-(4-(((4-chloro-2-methylphenyl)amino)methyl)benzyl)formamido)-2-oxoethyl)-6-chloro-1H-indole-2-carboxylic acid.
  • The 4-chloro-2-methylphenyl group contributes to steric bulk, influencing binding affinity .

Environmental and Regulatory Considerations

  • Chlordimeform (N'-(4-Chloro-2-methylphenyl)-N,N-dimethyl-methanimidamide): CAS: 6164-98-3 Regulatory Status: Banned globally due to carcinogenicity and high absorption through skin/lungs. Highlights the importance of substituent choice; replacing the methanimidamide group with a cyano-phenol moiety may reduce toxicity .

Data Tables

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
4-(4-Chloro-2-methylphenyl)-2-cyanophenol C₁₄H₁₀ClNO 243.69* 4-Cl, 2-CH₃, 2-CN Hypothesized anticancer activity
5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol C₁₄H₁₀ClNO₂ 259.69 4-Cl, 2-OCH₃, 2-CN No direct activity data
Thiazole-5-carboxamide derivative C₁₃H₁₀ClF₃N₂OS 334.74 4-Cl, 2-CH₃, thiazole core 48% A-549 inhibition
Chlordimeform C₁₀H₁₃ClN₂ 196.68 4-Cl, 2-CH₃, methanimidamide Banned (carcinogenic)

*Calculated based on analogous structures.

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Lipophilicity (LogP)* Metabolic Stability
-CH₃ (Methyl) Electron-donating High Moderate
-OCH₃ (Methoxy) Electron-donating Moderate Low (demethylation)
-CF₃ (Trifluoromethyl) Electron-withdrawing Very High High
-CN (Cyano) Electron-withdrawing Moderate High

*Estimated using fragment-based methods (e.g., Crippen’s method).

Research Findings and Implications

  • Anticancer Potential: Chloro-methylphenyl-substituted compounds consistently show higher activity than non-halogenated analogs, likely due to enhanced target binding via hydrophobic and halogen-bonding interactions .
  • Toxicity Mitigation: Replacing toxic functional groups (e.g., methanimidamide in Chlordimeform) with cyano-phenol moieties may reduce carcinogenic risks while retaining bioactivity .
  • Synthetic Challenges : Steric hindrance from the 4-chloro-2-methylphenyl group can complicate synthesis, as seen in protein-templated indole derivatives (22% yield) .

Biological Activity

4-(4-Chloro-2-methylphenyl)-2-cyanophenol, also known as MFCD18314352, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H10ClNO
  • Molecular Weight : 243.69 g/mol
  • CAS Number : 1261952-67-3

The compound features a chloro-substituted aromatic ring and a cyanophenol moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Receptor Modulation : It has been shown to interact with receptors such as the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis in tumors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies :
    • The compound exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The recorded IC50 values were approximately 5.73 µM for MCF-7 and 12.15 µM for MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like staurosporine .
    • Mechanistic studies revealed that it induces apoptosis and cell cycle arrest at the G1 phase while decreasing the population in the G2/M phase .
  • Molecular Docking Studies :
    • In silico analyses demonstrated a strong binding affinity to VEGFR-2, suggesting that the compound may effectively inhibit angiogenesis in tumors .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • In laboratory settings, it demonstrated activity against a range of bacterial strains, indicating its utility in treating infections caused by resistant microorganisms.

Case Studies

StudyFindings
Anticancer Activity Investigated the effects on MCF-7 and MDA-MB-231 cells; showed significant inhibition of cell proliferation with IC50 values of 5.73 µM and 12.15 µM respectively .
Molecular Docking Confirmed binding affinity towards VEGFR-2 with an IC50 of 0.093 µM, supporting its role in inhibiting tumor growth through antiangiogenic pathways .
Antimicrobial Testing Demonstrated effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

Toxicological Considerations

While exploring the therapeutic potential, it is essential to consider the toxicological profile of this compound:

  • Studies indicate moderate toxicity levels; however, the compound does not appear to be genotoxic based on Ames tests .
  • The NOAEL (No Observed Adverse Effect Level) was determined to be around 200 mg/kg/day in repeated dose toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.